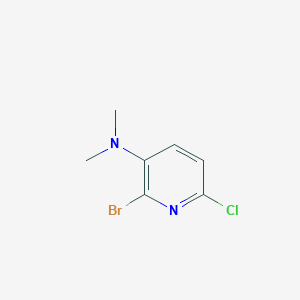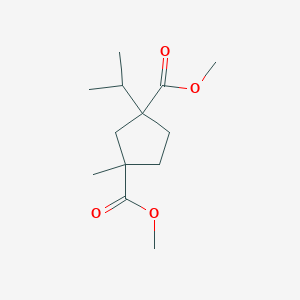
Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate is an organic compound with the molecular formula C₁₃H₂₂O₄. It is a cyclopentane derivative with two ester functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylic acid.
Reduction: 1-isopropyl-3-methylcyclopentane-1,3-diol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The compound’s cyclopentane ring structure also contributes to its unique reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl cyclopentane-1,3-dicarboxylate
- Dimethyl 1-methylcyclopentane-1,3-dicarboxylate
- Dimethyl 1-ethylcyclopentane-1,3-dicarboxylate
Uniqueness
Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate is unique due to the presence of both isopropyl and methyl groups on the cyclopentane ring, which influence its chemical reactivity and physical properties. This structural variation can lead to different biological activities and applications compared to its analogs.
Propiedades
Fórmula molecular |
C13H22O4 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
dimethyl 1-methyl-3-propan-2-ylcyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C13H22O4/c1-9(2)13(11(15)17-5)7-6-12(3,8-13)10(14)16-4/h9H,6-8H2,1-5H3 |
Clave InChI |
DZSWKBZPPVWXQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CCC(C1)(C)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


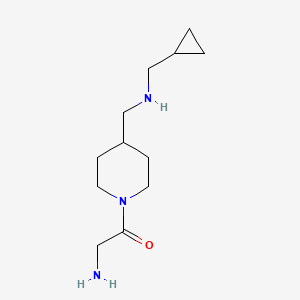
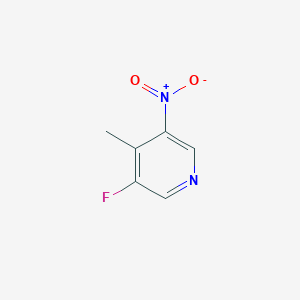
![1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15228970.png)
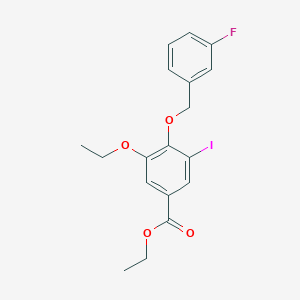
![2-Cyano-3-{3-methoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester](/img/structure/B15228982.png)
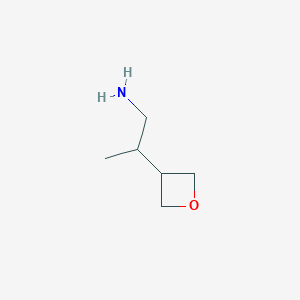
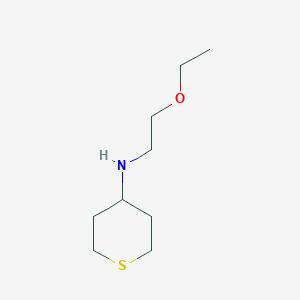
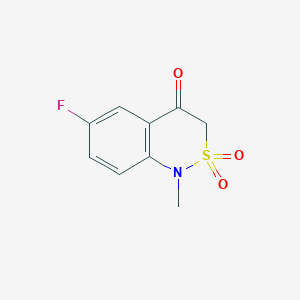

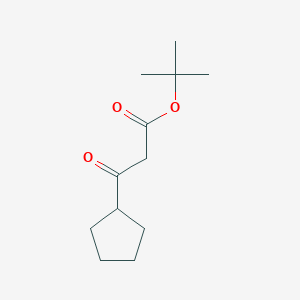

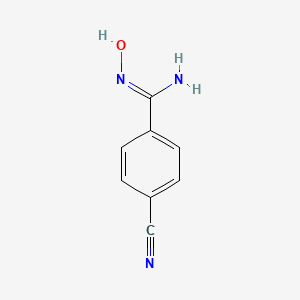
![5-Chlorobenzo[D]isothiazole](/img/structure/B15229051.png)
